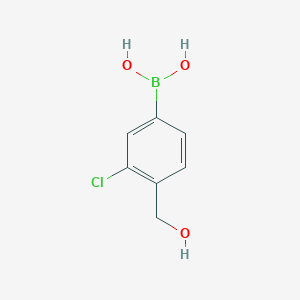

3-Chloro-4-(hydroxymethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDIABAAAASRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190875-60-5 | |

| Record name | [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(hydroxymethyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid: Properties, Synthesis, and Applications for Researchers

Introduction: A Versatile Bifunctional Reagent

This compound is a specialized organic compound that has garnered significant attention in the fields of synthetic organic chemistry and drug discovery. Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a hydroxymethyl group—makes it an invaluable building block for creating complex molecular architectures. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.[1][2][3] The chloro and hydroxymethyl groups provide additional points for chemical modification, allowing for the strategic construction of diverse molecular libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, core applications, and safe handling protocols, tailored for researchers and scientists in academia and the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1190875-60-5 | [4][5][6] |

| Molecular Formula | C₇H₈BClO₃ | [4][5] |

| Molecular Weight | 186.4 g/mol | [7] |

| IUPAC Name | (3-chloro-4-(hydroxymethyl)phenyl)boronic acid | [4][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 216 - 219 °C (421 - 426 °F) | |

| InChI Key | GPDIABAAAASRGZ-UHFFFAOYSA-N | [7] |

Synthesis and Purification: Ensuring Reagent Quality

The quality of a boronic acid is paramount for achieving high yields and reproducibility in cross-coupling reactions. Commercially available arylboronic acids often contain varying amounts of boroximes (trimeric anhydrides), which can be less reactive.[9] Therefore, understanding the synthesis and purification is crucial.

Synthetic Strategy: Ortho-Lithiation and Borylation

A common and effective method for synthesizing substituted phenylboronic acids is through the directed ortho-metalation of a protected aryl precursor, followed by quenching with a trialkyl borate ester. For this compound, the synthesis begins with a protected form of the corresponding benzyl alcohol.

Below is a representative workflow for its synthesis. The choice to protect the alcohol group (e.g., as a silyl ether) is a critical experimental decision to prevent side reactions with the highly basic organolithium reagent.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis from ((2-Chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane

This protocol is an illustrative example based on standard organometallic procedures.[8]

-

Preparation: An oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the protected starting material, ((2-chloro-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane, and anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.[10]

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1-2 hours. The deep color change indicates the formation of the aryllithium species. This step is the cornerstone of the synthesis, creating the nucleophilic carbon center required for borylation.

-

Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise. The choice of this borate ester is strategic; its bulky isopropyl groups help prevent the formation of over-borylated species. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.[8]

-

Workup and Deprotection: The reaction is quenched by the slow addition of 2M hydrochloric acid (HCl). This step simultaneously hydrolyzes the borate ester to the boronic acid and removes the silyl protecting group. The mixture is stirred vigorously for 1-2 hours.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a water/ethanol mixture. This step is critical for removing the boroxine anhydride and ensuring high reactivity in subsequent coupling reactions.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[1] this compound is an excellent coupling partner in these reactions.

The Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]

- 5. 1190875-60-5 | this compound | Boroncore [boroncore.com]

- 6. [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | 1190875-60-5 [sigmaaldrich.com]

- 7. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]

- 8. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-(hydroxymethyl)phenylboronic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its trifunctional nature—a boronic acid for carbon-carbon bond formation, a chloro substituent to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization or to act as a hydrogen bond donor—makes it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] The strategic placement of these functionalities allows for the construction of diverse molecular architectures, which is critical in the hit-to-lead and lead optimization phases of drug development.

This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization. The presented synthesis is a two-step process commencing from the commercially available 3-chloro-4-methylaniline, proceeding through the corresponding boronic acid, followed by functional group transformation to the desired product.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 3-chloro-4-methylphenylboronic acid. This intermediate is accessible from 4-bromo-2-chlorotoluene. The overall strategy involves:

-

Borylation of an Aryl Halide: Synthesis of 3-chloro-4-methylphenylboronic acid from 4-bromo-2-chlorotoluene via a lithium-halogen exchange followed by reaction with a trialkyl borate. This classic method for boronic acid synthesis is well-established and generally high-yielding.

-

Benzylic Functionalization: Conversion of the methyl group of 3-chloro-4-methylphenylboronic acid to a hydroxymethyl group. This is accomplished through a free-radical benzylic bromination followed by nucleophilic substitution with a hydroxide source.

This route is strategically sound as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.

Caption: Proposed two-step synthesis of this compound.

PART 1: Synthesis of 3-Chloro-4-methylphenylboronic acid

The initial step involves the formation of an organolithium species from 4-bromo-2-chlorotoluene, which is then trapped with an electrophilic boron source, triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Mechanistic Considerations

The lithium-halogen exchange preferentially occurs at the bromine-bearing carbon due to the greater polarizability of the C-Br bond compared to the C-Cl bond, and the greater stability of the resulting aryl lithium species. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the elimination of lithium chloride or reaction with the solvent. The highly nucleophilic aryl lithium attacks the electrophilic boron atom of the triisopropyl borate. The final hydrolysis step is a straightforward acid-catalyzed cleavage of the boronate ester.

Experimental Protocol: 3-Chloro-4-methylphenylboronic acid

Materials and Reagents:

-

4-Bromo-2-chlorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-bromo-2-chlorotoluene (1 equivalent) and anhydrous THF (approximately 0.2 M solution).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield 3-chloro-4-methylphenylboronic acid as a white solid.

PART 2: Synthesis of this compound

The second stage of the synthesis involves the conversion of the methyl group of 3-chloro-4-methylphenylboronic acid into a hydroxymethyl group. This is achieved via a two-step process: benzylic bromination followed by hydrolysis.

Mechanistic Considerations

Benzylic Bromination: This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a bromine radical from N-bromosuccinimide (NBS).[3] The bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical.[3] This radical then reacts with a molecule of NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain reaction.[3]

Caption: Simplified mechanism of free-radical benzylic bromination.

Hydrolysis: The resulting benzylic bromide is then converted to the corresponding alcohol via a nucleophilic substitution reaction.[4][5] Aqueous potassium hydroxide provides the hydroxide nucleophile which displaces the bromide ion. The reaction likely proceeds through an SN2 mechanism, although an SN1 mechanism involving a resonance-stabilized benzylic carbocation is also possible.[4]

Experimental Protocol: this compound

Materials and Reagents:

-

3-Chloro-4-methylphenylboronic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.[6]

-

Potassium hydroxide (KOH)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Benzylic Bromination:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloro-4-methylphenylboronic acid (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 3-chloro-4-(bromomethyl)phenylboronic acid, which can be used in the next step without further purification.

-

-

Hydrolysis:

-

Dissolve the crude 3-chloro-4-(bromomethyl)phenylboronic acid in a suitable solvent such as THF or dioxane.

-

Add an aqueous solution of potassium hydroxide (2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 5-6.

-

Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel or by recrystallization to afford this compound.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl protons of the alcohol and the boronic acid. The aromatic region will show a specific splitting pattern corresponding to the 1,2,4-trisubstituted ring.

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom (which may be broad or unobserved due to quadrupolar relaxation) should be present.

-

¹¹B NMR: A single, broad peak is expected in the region typical for arylboronic acids.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the mass spectrum.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the O-H stretch of the alcohol and boronic acid groups (broad, ~3200-3600 cm⁻¹), C-H stretches of the aromatic ring and CH₂ group, and C=C stretching of the aromatic ring should be present.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Route 1 (This Guide) | 4-Bromo-2-chlorotoluene | 1. Lithiation-borylation2. Benzylic bromination3. Hydrolysis | Utilizes readily available starting materials, well-established reactions. | Multi-step process, use of organolithium reagents requires anhydrous conditions and low temperatures. |

| Route 2 | 3-Chloro-4-formylphenylboronic acid | 1. Reduction of aldehyde | Potentially shorter route if the starting material is available. | Starting material may be less common or more expensive. |

| Route 3 | 2-Chloro-4-(hydroxymethyl)bromobenzene | 1. Grignard/Lithium-borylation | Direct introduction of the boronic acid group to a pre-functionalized ring. | Grignard/Lithium reagent may react with the hydroxyl group, requiring protection. |

Conclusion

The synthesis of this compound presented in this guide provides a robust and reliable pathway for researchers in the field of drug discovery and development. By understanding the underlying chemical principles and carefully executing the experimental protocols, scientists can efficiently produce this valuable building block for the synthesis of novel and complex molecular entities. The versatility of this compound ensures its continued importance in the ongoing quest for new therapeutic agents.

References

-

Filo. (n.d.). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

-

Doubtnut. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12563–12571. Retrieved from [Link]

-

Chen, H., Shen, L., & Lin, Y. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998-1003. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998-1003. Retrieved from [Link]

-

European Patent Office. (1993). Process for the bromination of deactivated toluenes in the benzylic position (EP 0546697 A1). Retrieved from [Link]

-

Pasha, M. A., & Manjula, K. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Organic Process Research & Development, 14(4), 955-957. Retrieved from [Link]

-

Lee, J. C., & Hwang, E. Y. (n.d.). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Bull. Korean Chem. Soc., 24(10), 1483. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-4-methylphenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Chlorination and bromination of aromatic compounds at atmospheric pressure (US6118018A).

-

Wong, L. S., et al. (2006). Stereoselective Radical Bromination of α-Chloro Hydrocinnamic Acid Derivatives. Tetrahedron Letters, 47(42), 7465-7467. Retrieved from [Link]

-

De Luca, F., et al. (2020). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 25(11), 2589. Retrieved from [Link]

-

Chemmunity. (2024, November 11). Predict the major product for a free radical bromination reaction #organicchemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]

- 5. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

3-Chloro-4-(hydroxymethyl)phenylboronic acid, bearing the CAS number 1190875-60-5, is a specialized boronic acid derivative that has emerged as a valuable tool in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional nature—a boronic acid for cross-coupling, a chloro substituent for electronic modulation and potential secondary reactions, and a hydroxymethyl group for derivatization or as a key pharmacophoric element—makes it a highly versatile building block. This guide provides an in-depth technical overview of its properties, applications, and handling, with a focus on enabling researchers to effectively incorporate this reagent into their synthetic workflows.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1190875-60-5 | [1][2][3] |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.40 g/mol | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | Typically ≥97% | [4] |

| Storage | 2-8 °C, under inert atmosphere | Generic supplier data |

Nuclear Magnetic Resonance (NMR) Data (Predicted)

While experimental spectra for this specific compound are not widely published, a predicted NMR analysis based on established chemical shift principles provides a reliable guide for characterization.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

8.0-8.2 (s, 2H): The two hydroxyl protons of the boronic acid group are expected to appear as a broad singlet.

-

7.8-7.9 (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the boronic acid.

-

7.6-7.7 (dd, J ≈ 8.0, 2.0 Hz, 1H): Aromatic proton meta to the boronic acid and ortho to the chloro group.

-

7.4-7.5 (d, J ≈ 8.0 Hz, 1H): Aromatic proton ortho to the hydroxymethyl group.

-

5.2-5.4 (t, J ≈ 5.5 Hz, 1H): The hydroxyl proton of the hydroxymethyl group.

-

4.5-4.6 (d, J ≈ 5.5 Hz, 2H): The two methylene protons of the hydroxymethyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~158-160: Aromatic carbon attached to the hydroxymethyl group.

-

~135-137: Aromatic carbon attached to the chloro group.

-

~133-135: Aromatic CH ortho to the boronic acid.

-

~130-132: Aromatic CH meta to the boronic acid.

-

~127-129: Aromatic CH ortho to the hydroxymethyl group.

-

~130 (broad): The ipso-carbon attached to the boron atom, often broadened and difficult to observe.[5]

-

~61-63: Methylene carbon of the hydroxymethyl group.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex are reductively eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]

Field-Proven Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a robust, general protocol for the coupling of this compound with a generic aryl bromide. This protocol can be adapted for various substrates with appropriate optimization.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv.)

-

1,4-Dioxane

-

Toluene

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene and 1,4-dioxane (e.g., 4:1 v/v) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Base Addition: Add the degassed 2 M aqueous Na₂CO₃ solution (3.0 equiv.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are considered "privileged" structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and some protein residues.[7] The boronic acid moiety can act as a transition-state analog inhibitor for certain enzymes. While specific drug candidates synthesized from this compound are not yet widely disclosed in the public domain, its structural motifs are highly relevant to modern drug design.

-

The Chloro Substituent: The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic properties. It can increase lipophilicity, which may enhance membrane permeability, and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

The Hydroxymethyl Group: This functional group can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further chemical modification to optimize activity or solubility.

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8 °C and under an inert atmosphere (e.g., argon or nitrogen).

-

Hygroscopicity: Like many boronic acids, this compound is hygroscopic and can absorb moisture from the air.[8] This can lead to the formation of boroxines (cyclic anhydrides), which may exhibit different reactivity in coupling reactions.

-

Stability and Deboronation: A common side reaction for boronic acids, particularly under the basic conditions of the Suzuki-Miyaura coupling, is protodeboronation. This is the cleavage of the C-B bond and its replacement with a C-H bond.[9] The rate of deboronation is influenced by factors such as temperature, pH, and the electronic nature of the aryl ring. For electron-rich or sterically hindered boronic acids, minimizing reaction time and temperature can be crucial to suppress this side reaction.

Purification Strategies

The purification of boronic acids can sometimes be challenging due to their polarity and tendency to streak on silica gel.

-

Recrystallization: If the compound is a solid with suitable solubility properties, recrystallization is an effective method for purification. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an acetone/water mixture) and allow it to cool slowly.

-

Chromatography: For column chromatography, it is often beneficial to use a less polar eluent system to minimize streaking. In some cases, deactivation of the silica gel with a small amount of acid or base in the eluent can improve separation.

-

Derivatization: If standard methods fail, the boronic acid can be temporarily converted into a less polar and more chromatographically stable derivative, such as a pinacol ester. After purification, the boronic acid can be regenerated by hydrolysis.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the desirable electronic and functional properties imparted by the chloro and hydroxymethyl substituents, makes it an attractive building block for drug discovery and materials science. By understanding its properties, reaction characteristics, and handling requirements as outlined in this guide, researchers can effectively leverage this compound to advance their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Fast and sensitive fluorescent detection of inorganic mercury species and methylmercury. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol". (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

-

R&D World. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1190875-60-5 | this compound. Retrieved from [Link]

-

Boroncore. (n.d.). 1190875-60-5 | this compound. Retrieved from [Link]

-

Lima, L. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (2023, July 14). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1190875-60-5 | this compound | Boroncore [boroncore.com]

- 3. parchem.com [parchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Home Page [chem.ualberta.ca]

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Chloro-4-(hydroxymethyl)phenylboronic acid (MW: 186.40 g/mol [1], Formula: C₇H₈BClO₃[2]). As a crucial building block in medicinal chemistry and organic synthesis, its unambiguous characterization is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, creating a self-validating system for structural confirmation.

Part 1: Foundational Spectroscopic Analysis

The initial phase of elucidation relies on a suite of spectroscopic techniques that, when combined, provide a comprehensive picture of the molecule's atomic connectivity and functional groups.[3][4] The strategy is to build a structural hypothesis from foundational data and then use more complex experiments to rigorously test and confirm it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

A. ¹H NMR Spectroscopy: Proton Environment and Connectivity

-

Expertise & Causality: ¹H NMR is the first step to map the proton framework. For this specific molecule, we expect distinct signals for the aromatic protons, the benzylic methylene protons, and the exchangeable hydroxyl protons. The substitution pattern on the benzene ring creates a specific splitting pattern (coupling) that is highly diagnostic.

-

Expected Data & Interpretation:

-

Aromatic Region (~7.5-8.0 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets. Their specific chemical shifts and coupling constants (J-values) are critical for confirming the 1,2,4-substitution pattern.

-

Methylene Protons (~4.7 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, as they have no adjacent protons to couple with.

-

Hydroxyl Protons (Broad, variable): The protons on the alcohol (-OH) and the boronic acid (-B(OH)₂) are acidic and will exchange with trace water in the solvent (e.g., DMSO-d₆). This results in broad signals that may not show clear coupling. Their presence is often confirmed by a D₂O exchange experiment, where these signals disappear.

-

B. ¹³C NMR Spectroscopy: The Carbon Backbone

-

Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. For the expected structure, we anticipate seven distinct signals: six for the aromatic ring and one for the methylene carbon. The chemical shifts are influenced by the electronegativity and shielding/deshielding effects of the substituents.

-

Expected Data & Interpretation:

-

Aromatic Carbons (125-145 ppm): Six signals are expected. The carbons directly attached to the electron-withdrawing chlorine and boronic acid groups will be shifted accordingly. The carbon attached to the boron (ipso-carbon) may show broadening due to quadrupolar relaxation of the boron nucleus.

-

Methylene Carbon (~62 ppm): A single signal corresponding to the -CH₂OH carbon.

-

C. ¹¹B NMR Spectroscopy: Probing the Boron Center

-

Expertise & Causality: ¹¹B NMR is a specialized but essential technique for organoboron compounds. It directly confirms the chemical environment and hybridization state of the boron atom.[5][6]

-

Expected Data & Interpretation:

-

A single, relatively broad signal is expected in the range of 28-30 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom in a phenylboronic acid.[5] The presence of this signal is strong evidence for the boronic acid functionality.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

-

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence. Boronic acids can be challenging to analyze by MS due to their tendency to undergo thermally induced dehydration to form cyclic trimers (boroxines).[7] Therefore, a soft ionization technique like Electrospray Ionization (ESI) is the method of choice, often performed in negative ion mode to form the stable [M-H]⁻ adduct.[8][9]

-

Expected Data & Interpretation:

-

Molecular Ion: Using ESI in negative mode, the base peak is expected at m/z 185.0 for the [M-H]⁻ ion.

-

Isotopic Pattern: A crucial self-validating feature is the isotopic signature of chlorine. We must observe two peaks: one for the ion containing ³⁵Cl (at m/z 185.0) and another for the ion containing ³⁷Cl (at m/z 187.0). The relative intensity of these peaks should be approximately 3:1 , which is the natural abundance ratio of these isotopes. This confirms the presence of one chlorine atom in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

-

Expertise & Causality: FTIR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable confirmation of the key structural motifs.[10]

-

Expected Data & Interpretation:

-

O-H Stretch (3200-3600 cm⁻¹): A very broad and strong absorption in this region confirms the presence of the hydroxyl groups from both the alcohol and the boronic acid. The broadness is due to extensive hydrogen bonding.[11][12]

-

Aromatic C-H Stretch (~3050-3100 cm⁻¹): Indicates the presence of the benzene ring.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): A series of sharp peaks characteristic of the phenyl group.

-

B-O Stretch (~1350 cm⁻¹): A strong, characteristic stretch for the boron-oxygen bond.[13]

-

C-O Stretch (~1020 cm⁻¹): Corresponds to the stretching vibration of the primary alcohol's carbon-oxygen bond.

-

C-Cl Stretch (700-800 cm⁻¹): A moderate to strong absorption indicating the carbon-chlorine bond.

-

Part 2: Unambiguous Structure Confirmation

While the foundational techniques provide a strong hypothesis, modern standards of scientific rigor demand definitive proof of atomic connectivity and stereochemistry (where applicable).

2D NMR Spectroscopy: Assembling the Pieces

-

Expertise & Causality: Two-dimensional NMR experiments provide correlation data that unambiguously establish the connectivity between atoms. They are the ultimate test of the structural hypothesis derived from 1D NMR.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It would show correlations between the coupled aromatic protons, confirming their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would link the methylene protons to the aromatic carbons, and the aromatic protons to their neighboring carbons, unequivocally establishing the substitution pattern of all groups on the phenyl ring.

-

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

-

Trustworthiness: For a crystalline solid, single-crystal XRD is the only technique that provides a direct, three-dimensional image of the molecule.[14] It eliminates all ambiguity regarding atom connectivity and conformation in the solid state.

-

Methodology: The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and using computational methods to solve and refine the structure.[14]

-

Data Output: The result is a precise 3D model of the molecule, providing exact bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding networks involving the boronic acid and hydroxymethyl groups. This provides the highest possible level of structural proof.

Part 3: Data Synthesis and Workflow

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (ppm) | ~7.5-8.0 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂-), broad signals for -OH and -B(OH)₂ |

| ¹³C NMR | Chemical Shifts (ppm) | 125-145 (6 signals, Ar-C), ~62 (1 signal, -CH₂-) |

| ¹¹B NMR | Chemical Shift (ppm) | ~28-30 (broad s, 1B) |

| MS (ESI-) | m/z [M-H]⁻ | 185.0 and 187.0 |

| Isotopic Ratio (m/z:m/z+2) | ~3:1 | |

| FTIR | Key Frequencies (cm⁻¹) | ~3300 (broad, O-H), ~1350 (strong, B-O), ~1020 (C-O) |

| XRD | Crystal System | To be determined experimentally; provides definitive 3D structure. |

Visualizations: Workflow and Connectivity

The following diagrams illustrate the logical flow of the elucidation process and the key correlations used to build the final structure.

Caption: Overall workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations for confirming the substituent positions on the phenyl ring.

Part 4: Experimental Protocols

These protocols are presented as a template for a well-equipped analytical laboratory.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to allow for observation of the exchangeable -OH protons.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024) due to the low natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Using a broadband probe, acquire a ¹¹B spectrum. Use a boron-free NMR tube if quantitative analysis is required.

-

2D NMR Acquisition: Perform standard gCOSY, gHSQCAD, and gHMBCAD experiments. Optimize the spectral width and acquisition times for the specific compound.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO at 2.50 and 39.52 ppm, respectively).

Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).

-

Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18). Employ a gradient elution with 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[8][9] A short run time (e.g., 1-2 minutes) is often sufficient.[9]

-

Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Scan a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify the m/z of the [M-H]⁻ ion and confirm the 3:1 isotopic pattern for the M and M+2 peaks.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.5 mm in size with no visible defects). Slow evaporation of a saturated solution in a solvent system like ethanol/water is a common starting point.[14]

-

Data Collection: Mount a selected crystal on a goniometer head. Use a modern four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα). Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.[14] Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a reflection file. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data using full-matrix least-squares methods to determine the final atomic positions and thermal parameters.

-

Validation: The final refined structure should have low R-factors (typically <5%) and a goodness-of-fit near 1.0, indicating a high-quality model.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. [Link]

-

(3-chloro-4-(hydroxymethyl)phenyl)boronic acid Specifications. Capot Chemical. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, it serves as a critical building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern—featuring a chloro group, a hydroxymethyl group, and a boronic acid moiety—offers multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, offering a foundational understanding for its effective handling, characterization, and application in a research and development setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the cornerstone of any scientific investigation. The structural and identity parameters for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1190875-60-5[1][2] |

| Molecular Formula | C₇H₈BClO₃[2] |

| Molecular Weight | 186.40 g/mol [2] |

| IUPAC Name | (3-chloro-4-(hydroxymethyl)phenyl)boronic acid |

| Synonyms | This compound |

| InChI | 1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 |

| InChIKey | GPDIABAAAASRGZ-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation approaches.

| Property | Value / Description |

| Appearance | White to off-white solid or powder. |

| Melting Point | Data for this specific compound is not widely published. However, related structures such as 3-Chloro-4-fluorophenylboronic acid melt at 242-247 °C, and 4-(Hydroxymethyl)phenylboronic acid melts at 251-256 °C.[3][4] An experimentally determined high melting point is expected. |

| Solubility | Specific solubility data is limited. By analogy to phenylboronic acid, it is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and poorly soluble in nonpolar solvents such as hexanes.[5][6] |

| pKa | The predicted pKa for the closely related 3-fluoro-4-(hydroxymethyl)phenylboronic acid is approximately 7.45[7], suggesting this compound is a mild Lewis acid.[5] |

| Purity | Commercially available with purities typically ranging from 95% to 98%. |

Stability, Storage, and Handling

Dehydration and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is driven by the removal of water, often thermally or under vacuum. The presence of boroxine is common in solid samples of boronic acids and can affect reactivity and stoichiometry in subsequent reactions.

Caption: Reversible dehydration of boronic acid monomers to a cyclic boroxine.

Recommended Storage

To minimize dehydration and degradation, this compound should be stored under controlled conditions. The recommended storage is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).

Safety and Handling

Based on available safety data, this compound should be handled with standard laboratory precautions.

-

GHS Classification: Signal word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear as multiplets or doublets in the aromatic region (~7.0-8.0 ppm), with their specific splitting patterns determined by their coupling to each other.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm is expected for the two methylene protons.

-

Hydroxyl Protons (-CH₂OH and -B(OH)₂): These protons will appear as broad singlets that are exchangeable with D₂O. The boronic acid hydroxyls often present as a very broad signal.

-

-

¹³C NMR: The carbon spectrum will provide information on the carbon skeleton. Expected signals include those for the six unique aromatic carbons (one ipso-carbon attached to boron, which may be broad or undetectable) and one signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.[8]

-

¹¹B NMR: This technique is specific for boron-containing compounds. Arylboronic acids typically exhibit a broad signal in the range of 27-30 ppm, confirming the presence of the sp²-hybridized boron atom.[8][9]

Experimental Methodologies: Foundational Protocols

The following sections describe the standard, self-validating experimental workflows for determining key physical properties. The causality behind each step is explained to provide field-proven insight.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of purity.

Caption: Workflow for determining the melting point of a solid sample.

Expertise & Causality:

-

Grinding the sample (A): Ensures uniform heat distribution throughout the sample.

-

Tight packing (B): Prevents air pockets that can cause inconsistent heating and inaccurate readings.

-

Slow ramp rate (C): A slow heating rate near the expected melting point is critical to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate range. A narrow range (e.g., < 2 °C) is indicative of high purity.

Protocol: NMR Sample Preparation (for ¹H NMR)

Objective: To prepare a solution of the compound suitable for analysis by NMR spectroscopy to confirm its chemical structure.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like hydroxyl groups.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Trustworthiness & Self-Validation: The resulting spectrum must be self-consistent. The integration of the signals should correspond to the number of protons in the proposed structure (e.g., a 3:2 ratio for aromatic vs. methylene protons). The chemical shifts and splitting patterns must also align with established principles of NMR spectroscopy for the given functional groups and their relative positions.

References

-

Capot Chemical. Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid. [Link][2]

-

Chemsrc. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. [Link][3]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link][6]

-

Weber, M. et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link][8]

-

SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link][9]

Sources

- 1. parchem.com [parchem.com]

- 2. capotchem.com [capotchem.com]

- 3. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 4. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-fluoro-4-(hydroxyMethyl)phenylboronic acid | 1082066-52-1 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenylboronic acid: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. We will delve into its chemical properties, explore synthetic methodologies, and detail its critical role as a building block in the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Core Compound Properties and Characteristics

This compound is a white to off-white solid organic compound. Its structure features a phenyl ring substituted with a boronic acid group, a chlorine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable intermediate in synthetic chemistry.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 186.40 g/mol | [1] |

| Molecular Formula | C₇H₈BClO₃ | [1][2] |

| CAS Number | 1190875-60-5 | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group. The chloro substituent influences the electronic properties of the aromatic ring, affecting its reactivity and the physiological properties of its derivatives.[3]

Synthesis and Preparation

The synthesis of substituted phenylboronic acids like this compound typically involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate ester followed by hydrolysis. A plausible synthetic route starting from 2-chloro-4-methylphenol is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

A general procedure for the synthesis of arylboronic acids involves the following steps[1][4]:

-

Preparation of the Grignard Reagent: Under an inert atmosphere (e.g., argon), a solution of the appropriate aryl bromide (in this case, a protected form of 4-(bromomethyl)-2-chlorophenol) in an anhydrous ether solvent like THF is cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent (like n-butyllithium) or magnesium turnings is added dropwise to form the corresponding Grignard or organolithium reagent.

-

Borylation: To the freshly prepared organometallic solution, a trialkyl borate, such as trimethyl borate, is added slowly while maintaining the low temperature. The mixture is stirred to allow for the formation of the boronate ester.

-

Hydrolysis: The reaction is then warmed to room temperature and quenched by the addition of an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid.

-

Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final this compound.

It is crucial to perform these reactions under anhydrous conditions until the hydrolysis step to prevent the quenching of the highly reactive organometallic intermediates.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond (R¹-R²). This regenerates the Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is common.

-

Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

Heating: The mixture is heated with stirring (typically between 80-120 °C) for a period of time determined by reaction monitoring (e.g., via TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are invaluable building blocks in the synthesis of pharmaceuticals due to the robustness and functional group tolerance of the Suzuki-Miyaura coupling. The structural motif of this compound is of particular interest in medicinal chemistry for several reasons:

-

Biaryl Scaffolds: The Suzuki coupling allows for the creation of biaryl structures, which are common cores in many biologically active molecules.

-

Modulation of Properties: The chloro substituent can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the pKa of nearby functional groups.[3]

-

Further Derivatization: The hydroxymethyl group serves as a handle for introducing other functionalities, which can be used to improve solubility, modulate pharmacokinetics, or introduce another point of diversity in a molecule library.

While a specific, marketed drug containing the "3-chloro-4-(hydroxymethyl)phenyl" moiety directly synthesized from this boronic acid is not readily identifiable in the public literature, this building block is representative of the types of functionalized arylboronic acids that are crucial in the early stages of drug discovery for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR). For instance, similar phenylboronic acid derivatives have been instrumental in synthesizing inhibitors for targets like HIV protease and various kinases.[5][6]

Safety, Handling, and Spectroscopic Data

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on safety data for similar phenylboronic acid derivatives, the following precautions are recommended[1][7][8]:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

This compound is for research and development use only.

Expected Spectroscopic Data

While a specific, published spectrum for this compound is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds like 4-(hydroxymethyl)phenylboronic acid.[9][10]

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns dictated by their positions relative to the substituents. A singlet for the two protons of the hydroxymethyl group (CH₂OH) would likely appear around 4.5-5.0 ppm. The protons of the B(OH)₂ and the OH of the hydroxymethyl group may appear as broad singlets and their chemical shifts can be variable.

-

¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached chloro, hydroxymethyl, and boronic acid groups. A signal for the CH₂OH carbon would be expected around 60-65 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) for the boronic acid and alcohol hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. A strong B-O stretching band would be expected around 1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Conclusion

This compound is a highly functionalized and valuable reagent for organic synthesis and drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the presence of additional functional groups for further chemical modification, makes it a powerful tool for the construction of complex molecular architectures. As the demand for novel, structurally diverse small molecules continues to grow in the pharmaceutical and materials science sectors, the utility of such precisely functionalized building blocks is poised to increase even further.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

- This reference is not available in the provided search results.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- This reference is not available in the provided search results.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Item - Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material - American Chemical Society - Figshare [acs.figshare.com]

- 6. spectrabase.com [spectrabase.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 3-Chloro-4-(hydroxymethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties influencing its stability, potential degradation pathways, and impurities. Furthermore, it outlines detailed protocols for handling, storage, and stability analysis to ensure the integrity and reliability of this versatile reagent in research and development settings.

Introduction: The Chemical Profile of this compound

This compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, possesses a unique combination of functional groups that dictate its reactivity and stability. The presence of the boronic acid moiety, a hydroxymethyl group, and a chloro-substituent on the phenyl ring creates a molecule with specific sensitivities. Understanding these characteristics is paramount for its effective use and long-term storage.

Boronic acids, in general, are known to be sensitive to environmental factors, and their stability can be influenced by moisture, temperature, light, and pH. The primary degradation pathways for boronic acids include dehydration to form cyclic anhydrides known as boroxines, and protodeboronation, especially under certain catalytic conditions.[1] The electron-withdrawing nature of the chlorine atom and the presence of the hydroxymethyl group can further modulate the reactivity and stability profile of the molecule.

Core Principles of Stability and Degradation

The stability of this compound is intrinsically linked to the chemistry of the boronic acid functional group. Two primary non-synthetic degradation pathways are of concern:

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides called boroxines. This is a reversible process, but the equilibrium can favor the boroxine form, especially in the solid state or upon heating. The presence of water can hydrolyze boroxines back to the monomeric boronic acid.

-

Oxidative Degradation: While generally stable to air, prolonged exposure, particularly in solution and in the presence of certain catalysts or conditions, can lead to oxidative degradation of the carbon-boron bond.[2]

The following diagram illustrates the key equilibrium between the boronic acid and its corresponding boroxine.

Caption: Equilibrium between this compound and its boroxine anhydride.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling procedures is essential.

Optimal Storage Conditions

Based on the known sensitivities of phenylboronic acids, the following storage conditions are recommended:[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C)[5][6] | Reduces the rate of potential degradation reactions. |